What are the physicochemical properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate?
What are the physicochemical properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate?
An In-Depth Technical Guide to the Physicochemical Properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Abstract
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) is a cycloaliphatic diepoxide resin notable for its unique combination of a flexible cyclohexene backbone and two reactive epoxy functional groups. This structure imparts properties such as low viscosity, high reactivity, and excellent performance at cryogenic temperatures, making it a valuable component in the formulation of advanced adhesives, composites, and coatings. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and the analytical methodologies required for its characterization, tailored for professionals in chemical research and materials science.
Chemical Identity and Structure
The unique properties of this compound are a direct result of its molecular architecture. It features a central cyclohexene ring, providing a degree of rigidity, which is functionalized with two glycidyl ester groups. These terminal epoxide rings are the primary sites for cross-linking reactions.
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IUPAC Name: bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
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Synonyms: Tetrahydrophthalic acid diglycidyl ester, 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester, S-182[4][6]
Caption: Chemical Structure of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.
Physicochemical Properties
The physical and chemical properties of this molecule are summarized below. Its liquid state at room temperature and relatively low viscosity are advantageous for processing and formulation.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow transparent liquid | [4][8] |
| Boiling Point | 200-202 °C (at 5 Torr) | [7] |
| Density | 1.1545 g/cm³ | [7] |
| Solubility in Water | 12.9 g/L (at 20°C) | [7] |
| Refractive Index (n²⁰D) | 1.50 | [7] |
| Viscosity (at 25°C) | 500 - 1000 mPa·s | [8] |
| Flash Point | 184.2 °C | [7] |
| Epoxy Equivalent Weight | 150 - 180 g/eq | [8] |
| Topological Polar Surface Area | 77.7 Ų | |
| Rotatable Bond Count | 8 |
Spectroscopic Characterization: An Interpretive Guide
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the ester and epoxide groups.
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . The position of this band is characteristic of saturated ester carbonyl groups.
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C-O-C Asymmetric Stretch (Epoxide): The presence of the oxirane rings will give rise to a characteristic band around 1250 cm⁻¹ .
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Epoxide Ring "Breathing": A key diagnostic peak for the epoxide group is the symmetric ring stretching, which appears near 915 cm⁻¹ . The disappearance of this peak is a primary method for monitoring the progress of curing reactions.[9]
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C-O Stretch (Ester): Strong bands corresponding to the C-O stretching of the ester linkage are expected between 1100-1200 cm⁻¹ .
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C=C Stretch (Cyclohexene): A weaker absorption around 1650 cm⁻¹ is anticipated due to the alkene double bond within the cyclohexene ring.
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C-H Stretches: Aliphatic C-H stretching from the cyclohexene and glycidyl groups will appear just below 3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Features:
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Olefinic Protons (-CH=CH-): The two protons on the double bond in the cyclohexene ring are expected to appear as a multiplet in the downfield region of δ 5.5-6.0 ppm .
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Ester Methylene Protons (-O-CH₂-): The protons of the CH₂ groups attached to the ester oxygen will be deshielded, likely appearing as a multiplet around δ 4.0-4.5 ppm .
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Epoxide Protons: The protons on the oxirane rings (CH₂ and CH) form a complex system and are expected to resonate as multiplets in the range of δ 2.5-3.5 ppm .
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Cyclohexene Protons: The remaining aliphatic protons on the cyclohexene ring will produce a series of complex multiplets in the upfield region, typically between δ 1.5-2.5 ppm .
Predicted ¹³C NMR Features:
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Carbonyl Carbon (C=O): The ester carbonyl carbons are the most deshielded and will appear significantly downfield, around δ 170-175 ppm .
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Olefinic Carbons (-C=C-): The two alkene carbons in the ring are expected in the region of δ 125-135 ppm .
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Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group adjacent to the ester oxygen should appear around δ 65-70 ppm .
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Epoxide Carbons: The carbons of the oxirane rings are expected to resonate in the range of δ 45-55 ppm .
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Aliphatic Carbons: The remaining sp³ hybridized carbons of the cyclohexene ring will be found in the upfield region of δ 20-40 ppm .
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI):
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Molecular Ion Peak: The primary observation would be the protonated molecule [M+H]⁺ at m/z 283.11, or adducts with sodium [M+Na]⁺ at m/z 305.10 or potassium [M+K]⁺ at m/z 321.07.
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Fragmentation Pattern: A likely fragmentation pathway would involve the cleavage of the ester bond, leading to the loss of a glycidyl group (C₃H₅O) or a glycidyl ester fragment.
Experimental Protocols for Characterization
Verifying the identity and purity of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate requires a systematic analytical approach. The following protocols outline a standard workflow.
Caption: Standard workflow for the characterization of an epoxy resin.
Protocol 1: FT-IR Analysis
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Sample Preparation: As the material is a liquid, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
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Data Acquisition: Place the salt plate assembly in the spectrometer.
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Analysis: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Identify key peaks corresponding to the ester carbonyl (~1735 cm⁻¹), epoxide ring (~915 cm⁻¹ and ~1250 cm⁻¹), and C=C bond (~1650 cm⁻¹) to confirm the presence of the correct functional groups.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
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Analysis: Integrate the proton signals and analyze their chemical shifts and multiplicities. Compare the observed spectra with the predicted features outlined in Section 3.2 to confirm the molecular structure. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignment of all signals.[10]
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
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Chromatography: Inject the sample into an LC system, typically with a C18 reverse-phase column, to separate the main component from any impurities.
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Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (such as a QTOF) with an ESI source.[11]
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Analysis: Determine the accurate mass of the parent compound from the resulting mass spectrum and compare it to the theoretical mass of the protonated molecule (C₁₄H₁₉O₆⁺, m/z = 283.1180). Analyze any observed fragment ions to further confirm the structure.
Safety and Handling
As with many epoxy compounds, proper handling is essential to minimize risk.
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Hazards: This compound is known to cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.[2]
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Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes.
Applications and Significance
The unique combination of a cycloaliphatic core and diepoxide functionality makes this resin a valuable component in several fields:
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Low-Temperature Applications: It exhibits superior strength and toughness at very low temperatures (-196 to -253 °C) compared to standard bisphenol A-based epoxy resins.[6]
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Viscosity Modifier: Due to its low viscosity, it can be blended with more viscous epoxy resins to improve handling and processing characteristics, such as flow and impregnation of fiber reinforcements.[6]
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Advanced Materials: It serves as an intermediate and monomer for synthesizing polymers used in high-performance coatings, electrical potting and encapsulation, and structural adhesives where thermal stability and chemical resistance are required.
Conclusion
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is a specialized epoxy resin with a well-defined set of physicochemical properties that make it suitable for demanding applications. Its characterization relies on a combination of standard physical measurements and advanced spectroscopic techniques. By understanding its predicted spectral features and applying systematic analytical protocols, researchers can confidently verify its structure and purity, enabling its effective use in the development of next-generation materials.
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Chemical Label: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. Available at: [Link]
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S-182 Product Information. Available at: [Link]
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